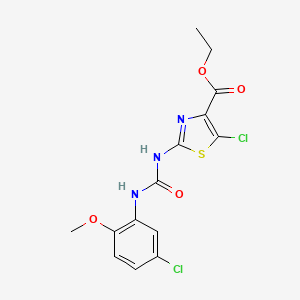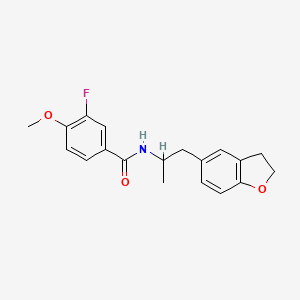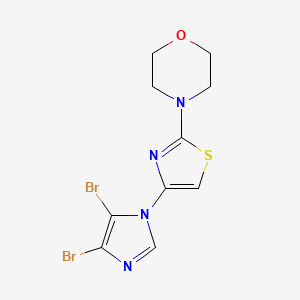
4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ar-V7-IN-1 is a potent inhibitor specifically targeting the androgen receptor variant 7 (AR-V7), a splice variant of the androgen receptor that exhibits hormone-independent behavior. This compound has shown promise in the research of various indications, particularly in cancers such as prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ar-V7-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general steps include:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as halogenation, nitration, or alkylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final product is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Ar-V7-IN-1 would involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ar-V7-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Ar-V7-IN-1 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Ar-V7-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the androgen receptor variant 7 and its role in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms of hormone-independent prostate cancer.
Medicine: Potential therapeutic applications in treating prostate cancer and other hormone-independent cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting androgen receptor variant 7
Mechanism of Action
Ar-V7-IN-1 exerts its effects by specifically inhibiting the androgen receptor variant 7. This variant is constitutively active and lacks the ligand-binding domain, allowing it to function independently of hormones. The compound binds to the androgen receptor variant 7, preventing its interaction with DNA and subsequent transcriptional activation of target genes. This inhibition disrupts the growth and proliferation of cancer cells that rely on androgen receptor variant 7 signaling .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: Another androgen receptor inhibitor, but it targets the full-length androgen receptor rather than the splice variant.
Abiraterone: Inhibits androgen biosynthesis but does not specifically target androgen receptor variant 7.
Niclosamide: An anti-helminthic drug that has shown potential in inhibiting androgen receptor variant 7.
Uniqueness of Ar-V7-IN-1
Ar-V7-IN-1 is unique in its specific targeting of the androgen receptor variant 7, making it a valuable tool in studying and potentially treating hormone-independent prostate cancer. Unlike other compounds that target the full-length androgen receptor or androgen biosynthesis, Ar-V7-IN-1 directly inhibits the splice variant, providing a more targeted approach .
Properties
IUPAC Name |
4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-8-9(12)16(6-13-8)7-5-18-10(14-7)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGZKYLWGZFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=NC(=C3Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
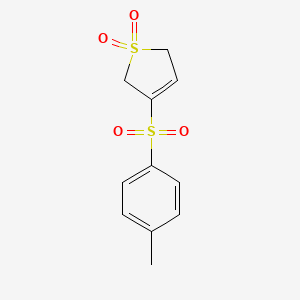
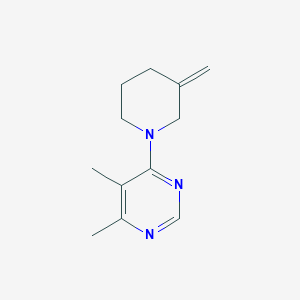
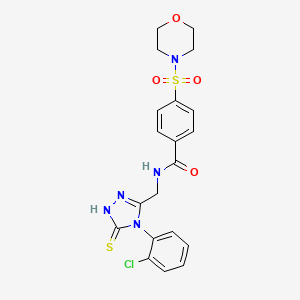
![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)
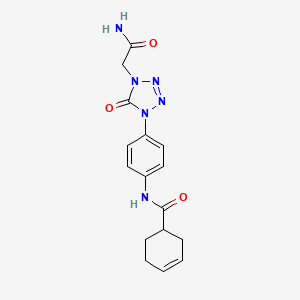
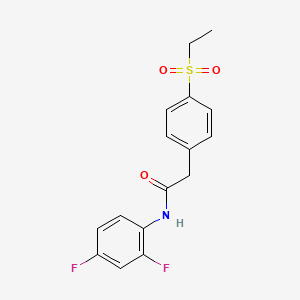
![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)
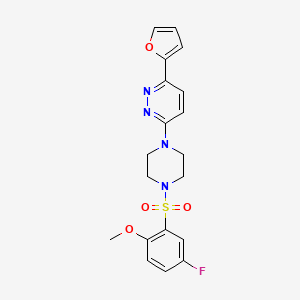
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)
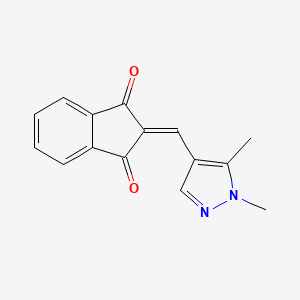
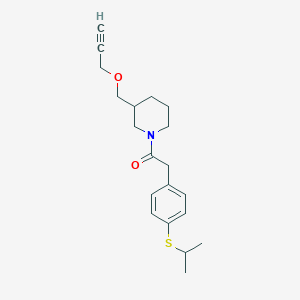
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)
